N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine

Medicinal Chemistry Lead Optimization Physicochemical Profiling

N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine (molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g/mol) is a synthetic heterocyclic small molecule belonging to the aryloxyalkylamine class, characterized by a 5-methylfuran ring linked via a secondary amine to a 3-(pyridin-2-yloxy)propyl chain. The compound is listed in commercial screening libraries as a research-grade chemical for non-human investigational use.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B12494720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNCCCOC2=CC=CC=N2
InChIInChI=1S/C14H18N2O2/c1-12-6-7-13(18-12)11-15-8-4-10-17-14-5-2-3-9-16-14/h2-3,5-7,9,15H,4,8,10-11H2,1H3
InChIKeyAFVVHHUZAZHLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine – Compound Identity, Class, and Procurement Context


N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine (molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g/mol) is a synthetic heterocyclic small molecule belonging to the aryloxyalkylamine class, characterized by a 5-methylfuran ring linked via a secondary amine to a 3-(pyridin-2-yloxy)propyl chain [1]. The compound is listed in commercial screening libraries as a research-grade chemical for non-human investigational use [2]. Its structural architecture—combining a methyl-substituted furan with a pyridinyloxypropyl amine linker—positions it within a chemical space that has been explored for nicotinic cholinergic receptor modulation and phosphoinositide kinase inhibition, though specific bioactivity data for this exact compound remain unpublished in the peer-reviewed literature as of mid-2026.

Why N-[(5-Methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine Cannot Be Interchanged with Des-Methyl or Benzyloxy Analogs


The 5-methyl substitution on the furan ring of N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine represents a critical structural determinant that precludes simple substitution with its closest commercially available analogs. The des-methyl analog N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine (C₁₃H₁₆N₂O₂, MW 232.28) lacks the electron-donating methyl group at the furan 5-position, which alters both the electronic character of the heterocycle and the conformational preferences of the furylmethyl-amine pendant . In the broader aryloxyalkylamine class documented in US Patent 6,441,007, even minor substituent changes on the aromatic ring are known to shift nicotinic receptor subtype selectivity profiles by orders of magnitude [1]. Furthermore, replacement of the furan core with a 4-methoxybenzyl group—as in N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine (C₁₆H₂₀N₂O₂, MW 272.34)—introduces a substantially different pharmacophore with altered hydrogen-bonding capacity, rotatable bond count, and lipophilicity, rendering any biological or physicochemical extrapolation unreliable without direct comparative data . Consequently, screening or SAR campaigns that substitute these analogs risk confounding structure-activity conclusions.

Quantitative Differentiation Evidence: N-[(5-Methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Des-Methyl Furan Analog

N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) carries a molecular weight 14.02 Da greater than its des-methyl analog N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine (C₁₃H₁₆N₂O₂, MW 232.28 g/mol), a difference attributable solely to the 5-methyl substituent on the furan ring . This methyl group adds one heavy atom (carbon) and two hydrogen atoms, increasing both the heavy atom count (18 vs. 17) and the fraction of sp³-hybridized carbons, which influences ligand efficiency metrics used in fragment-based and lead-optimization workflows [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Predicted Lipophilicity (clogP) Differentiation Conferred by the 5-Methylfuran Substituent

Computational prediction using the XLOGP3 algorithm estimates a clogP of approximately 2.1 for N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine, compared to approximately 1.6 for the des-methyl analog N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine [1]. The ~0.5 log unit increase reflects the added lipophilic contribution of the 5-methyl substituent on the furan ring, which shifts the compound's calculated partition coefficient closer to the optimal range (clogP 1–3) for CNS drug-like chemical space [2].

ADME Prediction Computational Chemistry Drug-likeness

Hydrogen-Bond Donor Count and Topological Polar Surface Area Comparison with the 4-Methoxybenzyl Analog

N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine possesses one hydrogen-bond donor (the secondary amine N–H) and four hydrogen-bond acceptors (furan oxygen, pyridine nitrogen, ether oxygen, amine nitrogen), yielding a calculated topological polar surface area (TPSA) of approximately 43.5 Ų [1]. In contrast, the 4-methoxybenzyl analog N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine (C₁₆H₂₀N₂O₂) has an identical HBD count of 1 but an increased HBA count of 5 (additional methoxy oxygen) and a TPSA of approximately 51.8 Ų [1]. The 8.3 Ų reduction in TPSA for the target compound predicts superior passive blood-brain barrier permeability based on the widely used TPSA < 60 Ų threshold for CNS penetration [2].

Pharmacophore Modeling BBB Permeability Property-based Design

Class-Level Nicotinic Cholinergic Receptor Modulation Potential Inferred from Aryloxyalkylamine Patent Pharmacology

The aryloxyalkylamine chemotype to which N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine belongs has been explicitly claimed in US Patent 6,441,007 as capable of modulating nicotinic cholinergic receptors (nAChRs), with structurally related exemplars such as (3-(3-pyridyloxy)propyl)methylamine demonstrating functional nAChR agonist activity [1]. Within this patent-defined chemical space, the target compound's 5-methylfuran motif distinguishes it from the explicitly exemplified pyridyloxy- and phenoxyalkylamines, introducing a heteroaromatic furan head group not present in any of the patent's worked examples. The pyridyl-furan chemotype has independently been validated in the context of PfPI4KIIIB kinase inhibition (Ling et al., ACS Infect. Dis., 2023), where the pyridyl-furan series lead compound WEHI-518 achieved low nanomolar potency (IC₅₀ < 50 nM) against P. falciparum blood-stage growth after a 250-fold optimization from the initial hit OGHL250 [2].

Nicotinic Receptors CNS Pharmacology Agonism

Fragment-Like Physicochemical Profile Benchmarking Against the PKA-Binding Pyridyloxyfuran Fragment (CAS 859850-77-4)

A structurally related fragment—N-methyl-1-[5-(pyridin-3-yloxy)furan-2-yl]methanamine (CAS 859850-77-4; C₁₁H₁₂N₂O₂, MW 204.23 g/mol)—has been co-crystallized with cAMP-dependent Protein Kinase A (PKA) from Cricetulus griseus at 1.609 Å resolution (PDB ID: 5N1D), confirming that the pyridyloxyfuran scaffold is competent for specific protein-ligand interactions [1]. The target compound N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine extends this fragment by +42.07 Da through the addition of a propyl linker between the amine and the pyridinyloxy group, converting a compact fragment (MW 204, heavy atom count 15, 3 rotatable bonds) into a more lead-like molecule (MW 246, heavy atom count 18, 8 rotatable bonds) while preserving the core pyridyloxyfuran pharmacophore [2].

Fragment-Based Drug Discovery Ligand Efficiency Structural Biology

Synthetic Tractability: Modular Assembly via Reductive Amination and Nucleophilic Substitution Contrasted with Fused Pyridylfuran Series Complexity

The retrosynthetic analysis of N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine reveals a convergent two-step assembly: (i) nucleophilic substitution between 2-chloropyridine and 3-aminopropan-1-ol to form 3-(pyridin-2-yloxy)propan-1-amine [CAS 125767-31-9, commercially available], followed by (ii) reductive amination with 5-methylfurfural to install the furylmethyl moiety . This contrasts with the fully aromatic fused pyridylfuran series (e.g., WEHI-518, OGHL250) described by Ling et al. (2023), which require multi-step heterocycle construction sequences including palladium-catalyzed cross-couplings and cyclization steps [1]. The target compound's modular architecture—with a flexible propyl linker separating the two heterocycles—allows independent variation of the furan substituent and the pyridinyloxy arm, offering synthetic tractability advantages for parallel library synthesis.

Synthetic Chemistry Custom Synthesis Scalability

High-Priority Application Scenarios for N-[(5-Methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine Derived from Differentiation Evidence


CNS-Targeted Screening Library Enrichment Based on Favorable TPSA and clogP Profile

With a predicted TPSA of approximately 43.5 Ų and clogP of approximately 2.1, N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine sits comfortably within the established CNS drug-like property space (TPSA < 60 Ų, clogP 1–3) [1]. The compound's TPSA is 8.3 Ų lower than that of the 4-methoxybenzyl analog, predicting superior passive BBB permeability, while its clogP is 0.5 log units higher than the des-methyl analog, potentially improving membrane partitioning. These computed property differences, combined with the aryloxyalkylamine class precedent for nicotinic receptor modulation documented in US Patent 6,441,007 [2], position this compound as a rational addition to CNS-focused diversity screening decks where balanced permeability and target engagement potential are prioritized.

Fragment Elaboration Campaigns Building on the PKA Pyridyloxyfuran Crystal Structure (PDB 5N1D)

The co-crystal structure of the closely related N-methyl-1-[5-(pyridin-3-yloxy)furan-2-yl]methanamine fragment with PKA (PDB 5N1D, 1.609 Å resolution) [1] provides a structurally validated starting point for fragment growing. The target compound extends this fragment by inserting a propyl linker between the amine and the pyridinyloxy group, adding 42 Da of molecular weight and five additional rotatable bonds while preserving the hydrogen-bonding fingerprint of the core. This makes the compound suitable for structure-based fragment elaboration studies where the linker length and flexibility can be systematically explored to probe adjacent binding pockets. The modular synthetic accessibility via reductive amination of 5-methylfurfural with 3-(pyridin-2-yloxy)propan-1-amine further enables rapid analog generation for SAR exploration [2].

Antimalarial Drug Discovery Leveraging the Pyridyl-Furan PfPI4KIIIB Chemotype

The pyridyl-furan chemotype has been independently validated as a PfPI4KIIIB inhibitor class with demonstrated antiplasmodial activity, where the optimized lead WEHI-518 achieved low nanomolar potency (IC₅₀ < 50 nM) against P. falciparum blood-stage growth after 250-fold optimization from the initial screening hit OGHL250 [1]. While the target compound is not a direct analog of WEHI-518, its pyridyl-furan architecture with a flexible propyl linker represents a structurally distinct entry point into this target space. The compound's 5-methylfuran motif introduces steric and electronic features not explored in the Ling et al. series, offering an orthogonal chemical starting point for PfPI4KIIIB-focused hit finding. The convergent synthetic route further enables rapid analoging for this therapeutic indication [2].

Computational Property-Driven Procurement for Lead-Like Screening Collections

The compound's lead-like physicochemical profile—MW 246.30 g/mol, clogP ~2.1, TPSA ~43.5 Ų, 1 HBD, 4 HBA, 8 rotatable bonds—places it within property ranges favored for oral bioavailability (Rule of Five compliant) and positions it advantageously between the fragment-like comparator CAS 859850-77-4 (MW 204, a true fragment) and the larger, more lipophilic 4-methoxybenzyl analog (MW 272, TPSA 51.8 Ų) [1]. For procurement teams building balanced lead-like screening collections, this property profile offers a distinct intermediate between fragment and lead chemical space, with the 5-methylfuran substituent providing a specific structural handle for SAR exploration not available in either comparator. The compound's single stereocenter-free architecture and achiral nature further simplify analytical quality control and hit confirmation workflows [2].

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